

Comparative Guide to Therapeutic Strategies Targeting Folate Receptor Alpha (FOLR1)

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Compound of Interest

Compound Name: FOL7185

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This guide provides a detailed comparison of various therapeutic modalities designed to target Folate Receptor Alpha (FOLR1), a protein overexpressed in numerous solid tumors, including a significant percentage of ovarian, endometrial, and non-small cell lung cancers. Given the absence of specific information for a compound designated "**FOL7185**," this analysis focuses on the validated mechanisms of action of prominent FOLR1-targeting agents in clinical development, offering a framework for evaluating potential new entries to this class.

Mechanism of Action and Therapeutic Modalities

FOLR1's limited expression in normal tissues makes it an attractive target for cancer therapy. Its primary function is to mediate the cellular uptake of folates, which are crucial for DNA synthesis and repair. The therapeutic strategies targeting FOLR1 can be broadly categorized as follows:

- **Antibody-Drug Conjugates (ADCs):** These therapies link a monoclonal antibody that targets FOLR1 to a potent cytotoxic payload. The ADC binds to FOLR1 on cancer cells, is internalized, and releases the cytotoxic agent, leading to targeted cell death.
- **Monoclonal Antibodies (mAbs):** These antibodies bind to FOLR1 and can exert anti-tumor effects through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC) and by blocking downstream signaling.

- **Small-Molecule Drug Conjugates (SMDCs):** These agents use a folate analogue to deliver a cytotoxic payload to FOLR1-expressing cells.
- **Chimeric Antigen Receptor (CAR) T-Cell Therapy:** This approach involves genetically engineering a patient's T-cells to express a receptor that recognizes FOLR1, enabling the immune system to directly target and eliminate cancer cells.

Comparative Performance of FOLR1-Targeting Agents

The following tables summarize the clinical performance of key FOLR1-targeting therapies based on available trial data.

Table 1: Efficacy of FOLR1-Targeting Antibody-Drug Conjugates (ADCs)

Agent (Payload)	Trial (Phase)	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Adverse Events
Mirvetuximab soravtansine (DM4, a microtubule inhibitor)	MIRASOL (Phase 3)	Platinum-Resistant Ovarian Cancer (FR α -high)	42.3%	5.62 months	16.46 months	Low-grade ocular and gastrointestinal events[1]
Farletuzumab ecteribulin (MORAb-202) (Eribulin, a microtubule inhibitor)	Study 101 (Phase 1 Expansion)	Platinum-Resistant Ovarian Cancer	25.0% (0.9 mg/kg dose) 52.4% (1.2 mg/kg dose)[2][3] [4]	6.7 months (0.9 mg/kg dose) 8.2 months (1.2 mg/kg dose)[2]	10.5 months (0.9 mg/kg dose) Not Estimable (1.2 mg/kg dose)[2]	Interstitial lung disease/pneumonitis, leukopenia, neutropenia[4][5]
STRO-002 (Luveltamab tazevibulin) (Hemiasterlin derivative, a tubulin inhibitor)	STRO-002-GM1 (Phase 1 Expansion)	Advanced Ovarian Cancer	33% (all FR α levels) 47% (5.2 mg/kg dose)[6][7]	6.6 months (5.2 mg/kg, FR α -selected) [8]	Not Reported	Neutropenia[6][8]

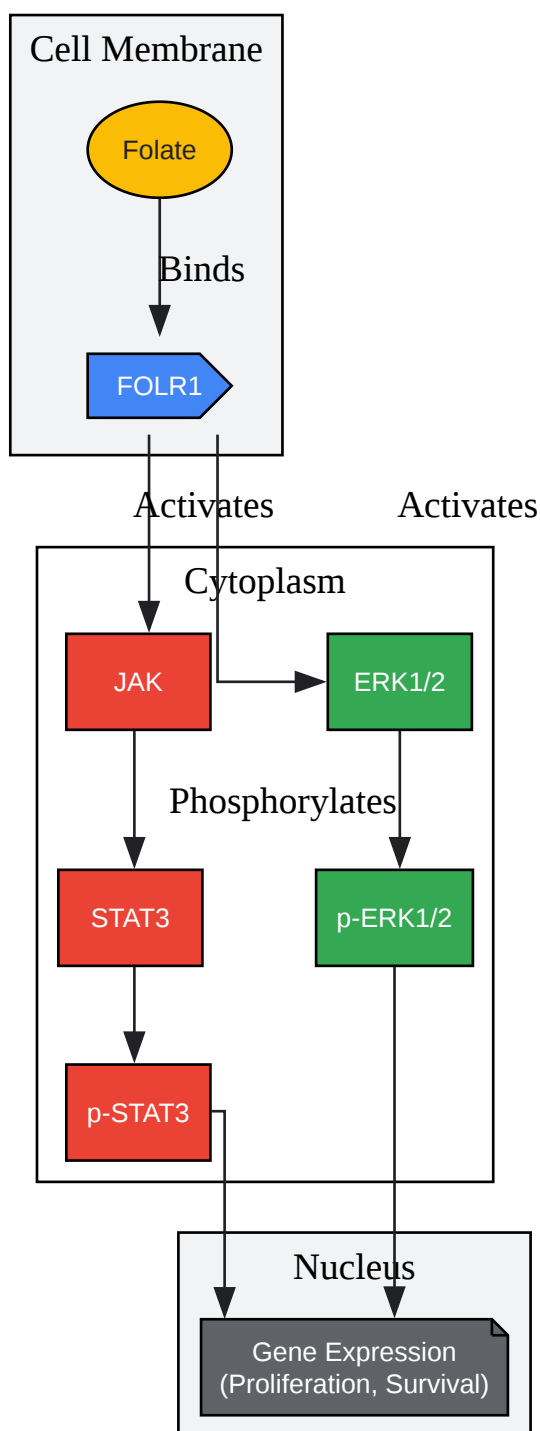
Table 2: Efficacy of Other FOLR1-Targeting Modalities

Agent (Modality)	Trial (Phase)	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Key Adverse Events
Farletuzumab (Monoclonal Antibody)	Phase 2 (NCT02289950)	Platinum-Sensitive Ovarian Cancer (low CA-125)	69.6% (with chemotherapy) vs 73.5% (placebo + chemo)[9]	11.7 months (with chemotherapy) vs 10.8 months (placebo + chemo)[9][10]	Generally well-tolerated; higher incidence of interstitial lung disease in combination with chemotherapy.[9]
CT900 (Small-Molecule Thymidylate Synthase Inhibitor)	Phase 1 (NCT02360345)	High-Grade Serous Ovarian Cancer (FRα high/medium)	36%[11]	Not Reported	Fatigue, nausea, diarrhea, cough, anemia, pneumonitis (predominantly Grade 1/2). [11]
FH-FOLR1 CAR T (CAR T-Cell Therapy)	Phase 1 (NCT06609928)	Relapsed/Refractory Pediatric AML (FOLR1+)	Efficacy data not yet mature.	Efficacy data not yet mature.	Safety and toxicity are primary objectives. [12][13][14]

Signaling Pathways and Experimental Workflows

FOLR1 Signaling Pathways

FOLR1 is implicated in signaling pathways that are independent of its role in one-carbon metabolism. Activation of FOLR1 can promote cell proliferation and survival through pathways such as JAK-STAT3 and ERK1/2.



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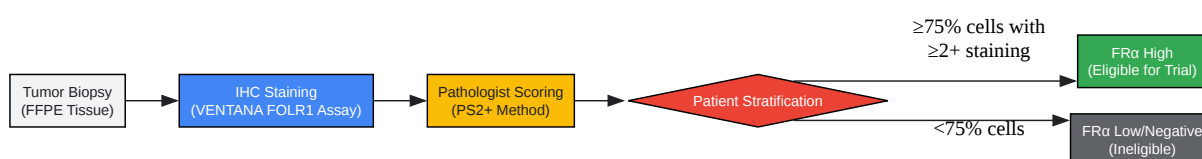
FOLR1-mediated activation of JAK-STAT3 and ERK1/2 signaling pathways.

Experimental Protocols and Workflows

The validation of FOLR1-targeting agents involves a series of in vitro and in vivo experiments.

1. Patient Selection and Target Validation Workflow

A critical first step in clinical trials is the identification of patients whose tumors express FOLR1. This is typically done using an immunohistochemistry (IHC) assay.



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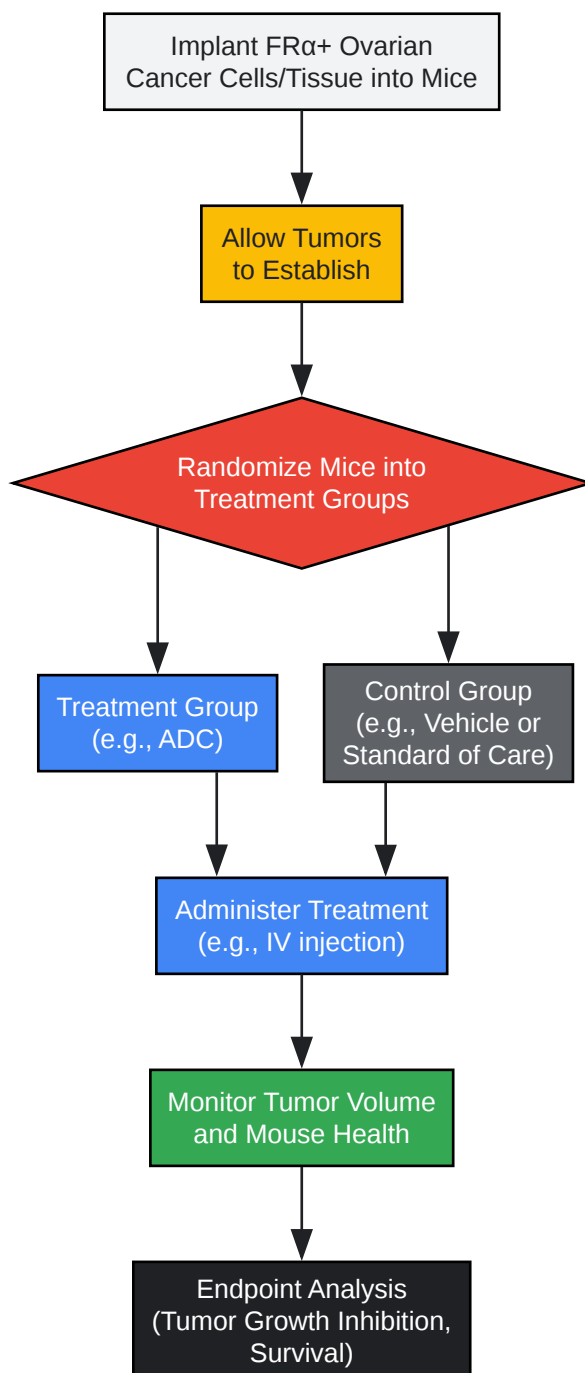
Workflow for patient selection using FOLR1 immunohistochemistry.

Experimental Protocol: VENTANA FOLR1 (FOLR1-2.1) RxDx Assay

- Specimen: Formalin-fixed, paraffin-embedded (FFPE) tissue sections of epithelial ovarian, fallopian tube, or primary peritoneal cancer are used.[15] Tissues should be fixed in 10% neutral buffered formalin for 12-72 hours.[15][16]
- Procedure: The assay is performed on a BenchMark ULTRA automated staining platform. [16] It utilizes a mouse monoclonal anti-FOLR1 primary antibody (clone FOLR1-2.1). The antibody binding is visualized using the OptiView DAB IHC Detection Kit.[15][17]
- Scoring: A qualified pathologist interprets the results. Only membrane staining is evaluated. [15] The score is based on the percentage of viable tumor cells with moderate (2+) to strong (3+) membrane staining. A sample is considered "FRα-high" or "Positive" if $\geq 75\%$ of viable tumor cells show moderate to strong membrane staining.[17]

2. Preclinical In Vivo Efficacy Workflow

Patient-derived xenograft (PDX) or cell line-derived xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of FOLR1-targeting agents.



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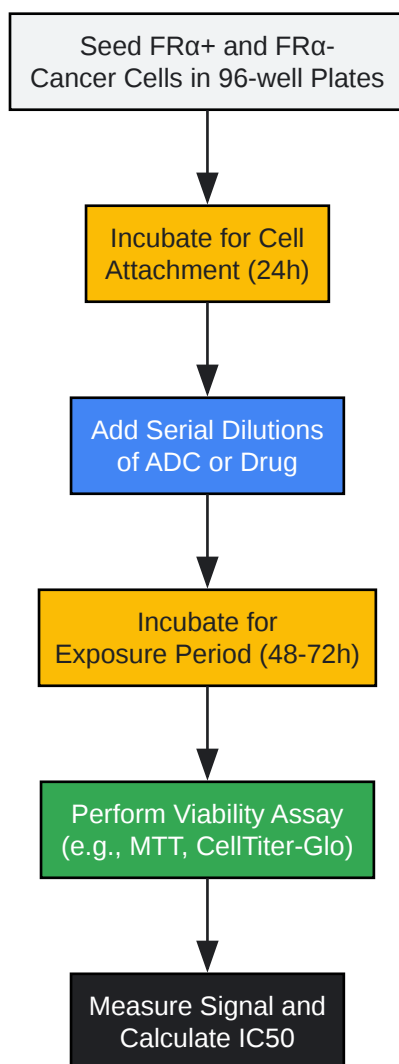
Generalized workflow for in vivo xenograft model studies.

Experimental Protocol: Ovarian Cancer Xenograft Model

- Cell Lines/Tissues: FR α -expressing ovarian cancer cell lines (e.g., IGROV-1, OVCAR-3) or patient-derived tumor tissues are used.[18]
- Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are typically used.[18]
- Implantation: Tumor cells or tissues are implanted, often intraperitoneally or orthotopically (in the ovarian bursa), to mimic the human disease.[18][19][20]
- Treatment: Once tumors are established, mice are treated with the investigational drug (e.g., an ADC) or a control.
- Endpoints: The primary readouts are tumor growth inhibition (measured by imaging or calipers) and overall survival.[19]

3. In Vitro Cytotoxicity Assay Workflow

Cell viability assays are essential for determining the potency (e.g., IC50) of cytotoxic agents delivered by FOLR1-targeting therapies.



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